molecular formula C₂₀H₁₈ClFO₅ B1144918 (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate CAS No. 1500076-79-8

(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate

Cat. No.: B1144918
CAS No.: 1500076-79-8
M. Wt: 392.81
InChI Key:
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Description

(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic organic compound that belongs to the class of glycosides It is characterized by the presence of a pentofuranose ring with a fluorine atom and a methyl group at the second position, and two benzoate groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate typically involves multiple steps. One common method starts with the transformation of (2R)-2-deoxy-2-fluoro-2-methyl-D-ribonolactone into (2R)-2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride. This intermediate is then coupled with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of chlorobenzene as a solvent and a Lewis acid as a catalyst are common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis typically requires acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding alcohols and acids .

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves its interaction with specific molecular targets. For example, as a prodrug, it can be metabolized into active forms that inhibit viral polymerases, thereby preventing viral replication. The compound’s fluorine and methyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate apart from similar compounds is its specific stereochemistry and the presence of the chloride group, which makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1500076-79-8

Molecular Formula

C₂₀H₁₈ClFO₅

Molecular Weight

392.81

Origin of Product

United States

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